(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
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Overview
Description
®-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an organic compound that features a furan ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a furan derivative.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Deprotected amines.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry
®-Benzyloxycarbonylamino-furan-2-YL-acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications due to its reactive functional groups.
Medicine
Industry
In the industrial sector, ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-Benzyloxycarbonylamino-furan-3-YL-acetic acid: Similar structure but with the amino group at a different position on the furan ring.
®-Benzyloxycarbonylamino-thiophene-2-YL-acetic acid: Contains a thiophene ring instead of a furan ring.
®-Benzyloxycarbonylamino-pyrrole-2-YL-acetic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
®-Benzyloxycarbonylamino-furan-2-YL-acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The furan ring provides distinct electronic properties compared to other heterocycles like thiophene or pyrrole, making it valuable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGTYDVJBARBW-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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